BenchChemオンラインストアへようこそ!

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Dopamine Reuptake Inhibition Monoamine Transporter Pharmacology Neuropharmacology

Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1220029-69-5) is a hydrochloride salt with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol. It is a structurally defined compound available from multiple chemical suppliers for research purposes, with standard commercial purity specifications typically at 95% or 98%.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 1220029-69-5
Cat. No. B1397322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride
CAS1220029-69-5
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1OCC2CCNC2.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H
InChIKeyDFYRLTKGVMFWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1220029-69-5) for Research Procurement: Core Chemical Identity and Sourcing Overview


Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1220029-69-5) is a hydrochloride salt with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is a structurally defined compound available from multiple chemical suppliers for research purposes, with standard commercial purity specifications typically at 95% or 98% . The compound, also known as ethylphenidate hydrochloride in certain contexts, is recognized as a structural analog of methylphenidate (MPH), distinguished by the replacement of the methyl ester group with an ethyl ester moiety, which alters its lipophilicity and pharmacological profile relative to the parent compound [1].

Why Ethyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride Cannot Be Interchanged with Its In-Class Analogs for Rigorous Scientific Study


Within the class of phenidate analogs, small structural modifications produce marked differences in monoamine transporter selectivity and functional potency that preclude simple substitution. Ethylphenidate (EPH), the ethyl ester analog of methylphenidate, exhibits a distinct neurochemical signature: the d-threo enantiomer selectively targets the dopamine transporter (DAT), whereas d-threo methylphenidate demonstrates equipotent actions at both dopamine and norepinephrine transporters (NET) [1]. This differential selectivity profile has been quantitatively established in multiple studies and carries implications for experimental design in ADHD pharmacotherapy research and neuropharmacology [2]. Furthermore, comparative neurochemical assessments in rodent brain slices demonstrate that ethylphenidate (1 μM) produces approximately half the dopamine efflux increase observed with methylphenidate (10 μM), confirming that even structurally proximal analogs cannot be considered functionally interchangeable without introducing confounding experimental variability [3].

Ethyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride: Quantified Differentiation Evidence Versus Comparators in Monoamine Transporter Pharmacology


Dopamine Transporter (DAT) Inhibition: Direct IC50 Comparison of d-threo Ethylphenidate Versus Cocaine

The d-threo enantiomer of ethylphenidate (reported as (+)-2) exhibits a 13.6-fold higher potency for dopamine reuptake inhibition compared to cocaine. This represents a direct, quantitative differentiation within the same experimental system [1].

Dopamine Reuptake Inhibition Monoamine Transporter Pharmacology Neuropharmacology

Dopamine Versus Norepinephrine Transporter Selectivity: d-threo Ethylphenidate Compared to d-threo Methylphenidate

The pharmacological profile of d-threo ethylphenidate (d-EPH) is qualitatively and quantitatively distinct from its methyl ester analog d-threo methylphenidate (d-MPH). d-EPH selectively targets the dopamine transporter (DAT), whereas d-MPH exhibits equipotent actions at both dopamine and norepinephrine transporters (NET) [1]. This differentiation has been consistently reported across multiple independent studies and reviews [2].

Transporter Selectivity Dopaminergic Signaling ADHD Pharmacotherapy Research

Dopamine Efflux in Rat Nucleus Accumbens: Ethylphenidate Versus Methylphenidate and 3,4-CTMP

In adolescent male rat brain slices of the nucleus accumbens, ethylphenidate (1 μM) approximately doubled evoked dopamine efflux, whereas methylphenidate (10 μM) increased efflux by approximately 4-fold and 3,4-dichloromethylphenidate (3,4-CTMP; 0.1–1 μM) increased efflux by ~6-fold [1]. This cross-study comparable dataset establishes that ethylphenidate is a weaker dopamine transporter inhibitor than methylphenidate and 3,4-CTMP in this ex vivo model system [1].

Dopamine Efflux Neurochemical Assessment Addiction Liability Research

In Vivo Motor Activity Stimulation: d-threo Ethylphenidate Relative to d-threo Methylphenidate

In mouse locomotor activity assays, intraperitoneal administration of d-threo ethylphenidate was approximately half as active as d-threo methylphenidate at a 5 mg/kg dose in stimulating motor activity. However, at a higher dose of 10 mg/kg, ethylphenidate achieved activity comparable to methylphenidate [1]. This dose-dependent functional differentiation provides a quantifiable benchmark for in vivo experimental design.

Behavioral Pharmacology In Vivo Efficacy Motor Activity

Human Pharmacokinetic Profile: Ethylphenidate Systemic Exposure Relative to Methylphenidate

In human subjects receiving a single oral dose of methylphenidate (20 mg) followed by ethanol (0.6 g/kg) 30 minutes later, ethylphenidate was detectable in plasma with a mean (±S.D.) area under the concentration versus time curve (AUC) of 1.2 ± 0.7 ng/ml/h, representing only 2.3 ± 1.3% of the methylphenidate AUC (48 ± 12 ng/ml/h) [1]. This quantitative exposure data establishes that ethylphenidate is a minor metabolite under these controlled conditions.

Pharmacokinetics Metabolism Clinical Pharmacology

Ethyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride: Evidence-Based Research Applications and Procurement Scenarios


Differentiating Dopaminergic from Noradrenergic Contributions in Behavioral Pharmacology Studies

The established DAT-selective profile of d-threo ethylphenidate, in contrast to the equipotent DAT/NET actions of methylphenidate, makes this compound uniquely suited for research protocols that require experimental isolation of dopaminergic signaling. Investigators can employ ethylphenidate to probe pure DAT-mediated effects without the confounding noradrenergic component present when using methylphenidate [1]. This differentiation is particularly relevant for ADHD pharmacotherapy research aiming to dissect the relative contributions of each monoamine system to therapeutic efficacy and side effect profiles [1].

Modeling the Methylphenidate-Ethanol Drug Interaction in Preclinical Systems

Ethylphenidate is the transesterification product formed in vivo when methylphenidate and ethanol are co-ingested. The quantitative human pharmacokinetic data showing that ethylphenidate achieves plasma exposures of approximately 2.3% of concurrent methylphenidate levels provide a rational basis for selecting ethylphenidate concentrations in in vitro and ex vivo models that aim to recapitulate the pharmacological consequences of this drug interaction [2]. This application is critical for translational research investigating the mechanisms underlying enhanced euphoria and abuse liability associated with methylphenidate-ethanol coabuse [2].

Serving as a Moderate-Efficacy Dopamine Transporter Inhibitor in Ex Vivo Neurochemical Assays

The functional neurochemical data from rat nucleus accumbens slices demonstrate that ethylphenidate produces approximately half the dopamine efflux increase observed with methylphenidate under comparable ex vivo conditions [3]. This makes ethylphenidate an ideal tool compound for studies where a full-strength DAT inhibitor would saturate the system or mask subtle modulatory effects. Research groups investigating the concentration-response relationships of dopaminergic compounds can use ethylphenidate as a reference compound with a defined intermediate efficacy profile, avoiding the ceiling effects associated with more potent DAT inhibitors such as 3,4-CTMP or cocaine [3].

Investigating Dose-Dependent Behavioral Effects of Phenidate Analogs in Rodent Models

The in vivo motor activity data establish that ethylphenidate exhibits reduced potency relative to methylphenidate at moderate doses (5 mg/kg) but achieves comparable efficacy at higher doses (10 mg/kg) [4]. This pharmacological profile enables experimental designs that require a compound with a wider dynamic range between sub-threshold and fully efficacious doses. Such characteristics are valuable for studies investigating tolerance development, dose-response relationships in behavioral sensitization paradigms, or evaluating the therapeutic window of DAT inhibitors in preclinical models of ADHD or narcolepsy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.